molecular formula C4H7BrF2O B11822916 1-Bromo-2,2-difluoro-3-methoxypropane CAS No. 1175586-68-1

1-Bromo-2,2-difluoro-3-methoxypropane

Cat. No.: B11822916
CAS No.: 1175586-68-1
M. Wt: 189.00 g/mol
InChI Key: PKLLXFAFOCUCCR-UHFFFAOYSA-N
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Description

1-Bromo-2,2-difluoro-3-methoxypropane is an organic compound with the molecular formula C4H7BrF2O. It is a colorless liquid widely used in organic synthesis due to its high reactivity and selectivity. This compound is known for its ability to introduce bromine, fluorine, and methoxy groups into various organic molecules, making it a valuable building block in the synthesis of complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2,2-difluoro-3-methoxypropane can be synthesized through various methods. One common approach involves the reaction of 2,2-difluoro-3-methoxypropane with bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps achieve efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2,2-difluoro-3-methoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Bromo-2,2-difluoro-3-methoxypropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2,2-difluoro-3-methoxypropane involves its ability to act as an electrophile in chemical reactions. The bromine atom, being highly electronegative, attracts nucleophiles, facilitating nucleophilic substitution reactions. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

    1-Bromo-3-methoxypropane: Similar in structure but lacks the difluoro groups.

    1-Bromo-2-methylpropane: Contains a methyl group instead of the methoxy group.

    1-Bromo-3-chloro-2,2-dimethoxypropane: Contains additional chlorine and methoxy groups.

Uniqueness: 1-Bromo-2,2-difluoro-3-methoxypropane is unique due to the presence of both bromine and difluoro groups, which impart distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for introducing multiple functional groups into organic molecules .

Properties

CAS No.

1175586-68-1

Molecular Formula

C4H7BrF2O

Molecular Weight

189.00 g/mol

IUPAC Name

1-bromo-2,2-difluoro-3-methoxypropane

InChI

InChI=1S/C4H7BrF2O/c1-8-3-4(6,7)2-5/h2-3H2,1H3

InChI Key

PKLLXFAFOCUCCR-UHFFFAOYSA-N

Canonical SMILES

COCC(CBr)(F)F

Origin of Product

United States

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